Haliclamide is derived from marine organisms, specifically the sponge Haliclona sp. This classification as a cyclic depsipeptide highlights its structural characteristics, which include both peptide and ester linkages formed in a cyclic arrangement. The compound features two unusual amino acid residues: 5-hydroxy-octanoic acid and 6-amino-7-hydroxy-2-methylheptanoic acid, which have not been previously isolated from natural sources .
The synthesis of Haliclamide has been achieved through various methods, emphasizing stereoselectivity. Key techniques employed include:
These synthetic routes are designed to yield Haliclamide efficiently while maintaining control over its stereochemistry.
Haliclamide's structure is characterized by a 16-membered ring that incorporates both ester and amide functionalities. The compound's absolute configuration has been determined through advanced analytical techniques, confirming its stereocenters at positions C9 and C20 as 2S, 9S, 14R, and 20S. The structural complexity is reflected in its molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 460.6 g/mol |
IUPAC Name | (3S,10R)-3-benzyl... |
InChI Key | SGJNUKUCBPFPJZ-RGDLAARNSA-N |
The intricate arrangement of atoms contributes to its biological activity and potential therapeutic applications .
Haliclamide undergoes several chemical reactions that are crucial for its synthesis and potential modifications. The notable reactions include:
These reactions are performed under controlled conditions to optimize yield and purity while ensuring that the desired stereochemistry is achieved .
Haliclamide exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and applications in scientific research .
Haliclamide's primary applications lie in medicinal chemistry and pharmacological research due to its antiproliferative properties. It serves as a lead compound for developing new cancer therapies, particularly targeting non-small-cell lung carcinoma. Additionally, it provides valuable insights into the structural biology of marine natural products, contributing to the understanding of complex natural molecules and their potential therapeutic roles .
Haliclamide is a 16-membered cyclic depsipeptide first isolated from the marine sponge Haliclona sp. (Order: Haplosclerida, Family: Chalinidae) collected in the coastal waters surrounding the Vanuatu Islands in the South Pacific Ocean. This sponge species thrives in coral reef ecosystems at depths of 10-30 meters, where it faces intense competitive pressure from other sessile organisms and predation threats from marine herbivores. Like many marine invertebrates, Haliclona sponges employ chemical defense strategies through the biosynthesis of bioactive secondary metabolites, with haliclamide serving as a potent cytotoxin against competing cells and potential predators [1].
The ecological role of haliclamide was elucidated through comprehensive extraction protocols. Researchers employed sequential methanol extraction followed by a modified Kupchan partitioning procedure, which separated the crude extract into four fractions of increasing polarity (n-hexane, CCl₄, CHCl₃, and n-BuOH). Bioactivity-guided fractionation identified the CHCl₃ fraction as containing the cytotoxic principles, which was further purified using medium-pressure silica gel chromatography and reversed-phase HPLC to yield haliclamide as a pure bioactive compound. This compound represents a significant chemical weapon in the sponge's survival arsenal, potentially deterring microbial biofilm formation and protecting against predation in its highly competitive benthic habitat [1].
The discovery of haliclamide was reported in 2001 in the journal Tetrahedron (Volume 57, Issue 20) by a collaborative research team investigating bioactive metabolites from Pacific marine sponges. This discovery occurred during a period of intensified exploration of marine biodiversity in the South Pacific region, building on earlier findings that sponges of the genus Haliclona produce diverse bioactive compounds including alkaloids, macrolides, polyacetylenes, and polyketides [1].
The research program leading to haliclamide's identification was part of the ORSTOM-CNRS SMIB program, funded by the European Commission through the MAST III program (Contract MAS 3-CT95-0032). Field collection was conducted by the diving team of IRD (ex-ORSTOM) of Nouméa, New Caledonia, highlighting the international effort behind marine natural product discovery in remote locations. Initial biological screening revealed haliclamide's significant cytotoxicity against NSCLC-N6 human bronchopulmonary non-small-cell-lung-carcinoma cell lines with an IC₅₀ value of 4.0 μg/mL, immediately highlighting its therapeutic potential [1].
Table 1: Key Events in Haliclamide Research History
Year | Event | Significance |
---|---|---|
2001 | Initial isolation and characterization | First reported in Tetrahedron |
2001 | Cytotoxicity established | NSCLC-N6 cell line (IC₅₀ = 4.0 μg/mL) |
2016 | Total synthesis achieved | Enabled structural confirmation and analog development |
Present | Ongoing mechanism of action studies | Exploration of actin-targeting and apoptosis pathways |
Haliclamide possesses a structurally unprecedented architecture that distinguishes it from other macrocyclic marine natural products. Its core structure consists of a 16-membered ring that incorporates both amide and ester linkages (depsipeptide), a feature shared with only approximately 5% of known marine macrocycles. What truly sets haliclamide apart is its distinctive amino acid composition featuring an N-methylphenylalanine residue alongside two previously unknown residues not previously documented in natural products [1].
The structural elucidation was accomplished through comprehensive spectroscopic analysis, including 500 MHz 1H NMR and 125 MHz 13C NMR, along with advanced 2D techniques (DQF-COSY, TOCSY, HMQC, HMBC). High-resolution FAB mass spectrometry ([M + Cs]⁺ ion) confirmed the molecular formula C₃₄H₄₈N₄O₈. When compared to other sponge-derived macrocycles, haliclamide occupies a unique structural niche: it lacks the polyether motifs of halichondrins [3], the multiple quinoline units of macrocyclic alkaloids [2], and the glycosylation patterns common in cyanobacterial cyclic depsipeptides [5]. Its relative structural simplicity combined with novel residues suggests a potentially novel biosynthetic pathway exclusive to Haliclona sponges [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1